3-Trifluoromethylphenylpiperazine HCl
Description
Contextualization within Neuropharmacological Research
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry and neuropharmacology due to its ability to interact with a variety of neurotransmitter receptors and transporters. esmed.orgwikipedia.org Derivatives of phenylpiperazine have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics. esmed.org Their mechanism of action often involves modulation of serotonergic and dopaminergic systems, which are crucial in regulating mood, cognition, and behavior. esmed.org As such, these compounds are instrumental in research aimed at understanding the pathophysiology of various neurological and psychiatric disorders and in the development of novel therapeutic agents.
Overview of 3-Trifluoromethylphenylpiperazine HCl as a Research Compound
This compound, commonly known as TFMPP HCl, is a substituted piperazine (B1678402) that has been widely used as a research tool to probe the serotonin (B10506) (5-HT) system. esmed.orgwikipedia.org It is recognized for its activity as a non-selective serotonin receptor agonist and a serotonin releasing agent. wikipedia.orgnih.gov In research settings, TFMPP is often used to study the roles of different 5-HT receptor subtypes in various physiological and behavioral processes. esmed.org Its distinct pharmacological profile, particularly its effects on the serotonergic system, makes it a valuable compound for investigating neurotransmitter dynamics and receptor function. esmed.orgwikipedia.org
Chemical and Physical Properties
The hydrochloride salt of 3-Trifluoromethylphenylpiperazine is typically a white solid. nih.gov Its chemical and physical properties are summarized in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClF₃N₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 266.69 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 16015-69-3 | nih.govlgcstandards.com |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]piperazine (B374031);hydrochloride | nih.gov |
| Synonyms | TFMPP HCl, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride | nih.gov |
| Appearance | White solid | nih.gov |
Synthesis of this compound
The synthesis of 1-(3-trifluoromethylphenyl)piperazine typically involves the reaction of 3-(trifluoromethyl)aniline (B124266) with a suitable piperazine precursor. One documented method involves the preparation of 3-(Trifluoromethylphenyl)iminodiacetic acid from 3-(trifluoromethyl)aniline. google.com This intermediate is then converted to an anhydride (B1165640) and subsequently reacted with propargylamine (B41283) to form a piperazine-2,6-dione (B107378) derivative. google.com
A more direct and common approach for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 1-bromo-3-(trifluoromethyl)benzene or 1-chloro-3-(trifluoromethyl)benzene) with piperazine.
A specific procedure for a related compound, 1-[3-(trifluoromethyl)phenyl]-4-(3-chloropropyl)piperazine, starts with 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride, indicating the prior synthesis of the core TFMPP structure. prepchem.com A Hungarian patent describes a process where N-(3-trifluoromethylphenyl)piperazine is prepared, and a propargyl substituent is then introduced. google.com The initial synthesis of the N-(3-trifluoromethylphenyl)piperazine moiety is a key step. For example, a mixture of N-propargyl-N-(3-trifluoromethyl-phenyl)-ethylenediamine and triethylamine (B128534) in toluene (B28343) is reacted with dibromoethane to form the piperazine ring. google.com The resulting base is then typically treated with hydrochloric acid to form the stable hydrochloride salt. google.com
Detailed Research Findings
Mechanism of Action
3-Trifluoromethylphenylpiperazine is primarily characterized as a non-selective serotonin receptor agonist. esmed.org It exhibits significant agonistic activity at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂C receptors. esmed.org At the 5-HT₂ₐ receptor, it acts as a weak partial agonist or an antagonist. esmed.org Notably, TFMPP has an insignificant affinity for the 5-HT₃ receptor. wikipedia.org In addition to its direct receptor agonism, TFMPP also functions as a serotonin releasing agent by targeting the serotonin transporter (SERT). wikipedia.org It has been shown to have no significant effects on dopamine (B1211576) or norepinephrine (B1679862) reuptake or efflux. wikipedia.org
Receptor Binding Profile
The affinity of 3-Trifluoromethylphenylpiperazine for various serotonin receptor subtypes has been characterized in numerous studies. The following table provides a summary of its binding affinities.
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| 5-HT₁ₐ | 288 | esmed.org |
| 5-HT₁ₑ | 132 | esmed.org |
| 5-HT₂ₐ | 269 | esmed.org |
| 5-HT₂C | 62 | esmed.org |
In Vitro and In Vivo Research
In vitro studies have provided valuable insights into the cellular effects of TFMPP. Research comparing the cytotoxicity of several piperazine derivatives in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes found that TFMPP was the most cytotoxic among the tested compounds. researchgate.net Another study investigating the combined cytotoxic effects of N-Benzylpiperazine (BZP) and TFMPP in vitro observed that the two drugs acted additively to produce significant hepatotoxicity. nih.gov
In vivo research in animal models has further elucidated the pharmacological profile of TFMPP. Studies in rodents have shown that TFMPP can reduce aggression. wikipedia.org It also produces a head-twitch response, which is considered a behavioral proxy for psychedelic effects in humans. wikipedia.org However, in non-human primate studies, TFMPP was not self-administered, suggesting a lack of reinforcing properties on its own. wikipedia.org
Research in humans has also been conducted to understand the neurophysiological effects of TFMPP. One study using electroencephalography (EEG) in healthy male volunteers found that TFMPP significantly reduced interhemispheric transfer time (IHTT), suggesting an effect on the transmitter systems involved in the speed of communication between the brain's hemispheres. nih.gov
Properties
Molecular Formula |
C11H13F3N2.HCl |
|---|---|
Molecular Weight |
266.69 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 3-Trifluoromethylphenylpiperazine HCl
The synthesis of N-arylpiperazines, including the title compound, is a cornerstone of medicinal chemistry, with several established methods being refined for efficiency and yield. Traditional approaches often involved the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, a method hampered by harsh conditions and extended reaction times. Modern methodologies offer significant improvements.
N-Alkylation and Arylation Approaches
The formation of the N-aryl bond is the critical step in synthesizing the core structure of 3-Trifluoromethylphenylpiperazine.
Direct N-Arylation: A primary method for creating N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. For the synthesis of 3-Trifluoromethylphenylpiperazine, this would involve reacting a 3-trifluoromethyl-substituted aryl halide with piperazine (B1678402). The process is valued for its efficiency and broad substrate scope. Research has demonstrated that electron-donating and sterically hindering aryl chlorides can be effectively aminated in high yields. researchgate.net The use of specialized palladium pre-catalysts and bulky, electron-rich phosphine (B1218219) ligands can facilitate these reactions, even under aerobic conditions, which simplifies the procedure significantly. researchgate.netresearchgate.net
Reductive Amination: While more commonly used for creating N-alkyl derivatives (see section 2.2.1), reductive amination can, in principle, be applied. This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. mdpi.comnih.gov
Classical N-Alkylation: For introducing alkyl groups onto the second nitrogen of the piperazine ring, nucleophilic substitution is a standard method. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine is achieved by alkylating 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloropropane. researchgate.net A similar strategy can be applied to the 3-trifluoromethylphenyl analogue.
Mechanochemical Synthesis Techniques
Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry technique for organic synthesis. nih.govorganic-chemistry.orgmdpi.com This method uses mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding).
While no specific literature was found detailing the mechanochemical synthesis of this compound, the synthesis of various N-heterocycles, including piperazine derivatives, via ball milling is well-documented. researchgate.net The technique offers several advantages:
Reduced Solvent Use: It aligns with green chemistry principles by minimizing or eliminating the need for often toxic and volatile organic solvents.
Enhanced Reaction Rates: The high energy input can accelerate reaction times compared to conventional solution-based methods.
Access to Novel Compounds: In some cases, mechanochemistry enables the synthesis of molecules that are difficult to obtain through traditional means.
Given its success in synthesizing other N-arylpiperazines and heterocyclic systems, ball milling represents a promising, albeit currently underexplored, pathway for the solvent-free or low-solvent synthesis of this compound. researchgate.netnih.gov
Solvent Systems and Reaction Conditions in Synthesis
The choice of solvent and other reaction parameters is critical for optimizing the yield and purity of the final product. A variety of systems have been reported for the synthesis of N-substituted piperazines.
For Buchwald-Hartwig amination , toluene (B28343) is a commonly used solvent. researchgate.net The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand and a base such as sodium tert-butoxide (NaOt-Bu). researchgate.netresearchgate.net Eco-friendly approaches have been developed where piperazine itself acts as the solvent, eliminating the need for other organic solvents. researchgate.net
In classical N-alkylation reactions, a mixture of solvents is often employed. For example, the alkylation of a phenylpiperazine hydrochloride can be carried out in a biphasic system of acetone (B3395972) and water, with a base like sodium hydroxide (B78521) to neutralize the hydrochloride salt and facilitate the reaction. researchgate.net Other common solvents for N-alkylation include methanol (B129727) and isopropanol.
The table below summarizes typical conditions for related piperazine syntheses.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature | Yield | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biaryl Phosphine Ligand | NaOt-Bu | Toluene | 100 °C | up to 97% | researchgate.net |
| N-Alkylation | 1-Bromo-3-chloropropane | NaOH | Acetone/Water | 25-30 °C | - | researchgate.net |
| N-Alkylation | m-Methylbenzyl bromide | - | Methanol | 70 °C | 74% | |
| Solvent-Free Arylation | Pd-precatalyst | NaOt-Bu | Piperazine | - | Moderate | researchgate.net |
Design and Synthesis of Novel Analogues and Derivatives
3-Trifluoromethylphenylpiperazine (TFMPP) often serves as a scaffold for creating new molecules with potentially different biological activities. This is typically achieved by modifying the second nitrogen atom of the piperazine ring.
Regioisomeric N,N-Disubstituted Piperazines
A common strategy involves the one-step N-alkylation of the secondary nitrogen of 3-TFMPP. Reductive amination is a particularly effective method for this transformation. In this approach, 3-TFMPP is reacted with an aldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120). nih.gov This method has been used to synthesize a series of N,N-disubstituted piperazines by combining the structural features of TFMPP with other pharmacophores, such as those derived from methylenedioxybenzaldehyde. nih.gov
The general scheme for this synthesis is as follows: A solution of the appropriate aldehyde is stirred with 3-TFMPP and sodium triacetoxyborohydride in a solvent like methanol. The resulting N,N-disubstituted piperazine is then isolated and can be converted to its hydrochloride salt using gaseous HCl. nih.gov This strategy allows for the creation of regioisomeric compounds depending on the substitution pattern of the aldehyde used. nih.gov
Strategies for Structural Modifications
The design of new analogues is driven by the goal of exploring structure-activity relationships. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.
Key strategies for structural modification include:
Varying N-Substituents: As described above, introducing a wide array of alkyl or arylalkyl groups onto the second piperazine nitrogen via methods like reductive amination is a primary strategy. This allows for fine-tuning of properties. nih.gov
Hybrid Molecule Synthesis: This involves combining the 3-trifluoromethylphenylpiperazine moiety with other distinct chemical entities to create hybrid molecules. For example, researchers have synthesized conjugates containing a carbamoyloxy bridge and other substituted phenylpiperazine fragments.
Positional Isomerism: Synthesizing and comparing the properties of the 2-, 3-, and 4-trifluoromethylphenylpiperazine isomers and their subsequent derivatives can provide valuable insight into how the position of the trifluoromethyl group affects molecular properties and interactions. nih.gov
These synthetic efforts generate libraries of novel compounds, which can then be studied to understand how specific structural changes influence their chemical characteristics.
Molecular Pharmacology and Receptor Interaction Profiles
Serotonergic Receptor Affinities and Functional Activity
3-(Trifluoromethyl)phenylpiperazine (TFMPP) is a non-selective serotonin (B10506) receptor agonist that interacts with multiple subtypes of serotonin (5-HT) receptors. ncats.ioesmed.org Its pharmacological profile is characterized by varying degrees of affinity and functional activity at the 5-HT1, 5-HT2, and other serotonin receptor families. ncats.ioesmed.orgwikipedia.org The compound also interacts with the serotonin transporter (SERT), evoking serotonin release. wikipedia.org
Interactive Table: Receptor Binding Affinities (Ki) of TFMPP Click on the headers to sort the data.
| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |
| 5-HT2C | 62 | Agonist |
| 5-HT3 | 2,373 (IC50) | Insignificant Affinity |
Note: Data compiled from multiple studies; ranges may reflect different experimental conditions. wikipedia.org
TFMPP demonstrates activity as a full agonist at the 5-HT1A receptor. ncats.ioesmed.orgwikipedia.org However, its binding affinity for this receptor subtype is comparatively low, with reported Ki values ranging from 288 to 1,950 nM. wikipedia.org Some research has characterized its affinity for the 5-HT1A receptor as low. nih.gov Despite this, it is recognized for its agonistic effects at this site. ncats.ioesmed.org
The compound shows a higher affinity for the 5-HT1B receptor, with Ki values reported to be in the range of 30–132 nM. wikipedia.org TFMPP functions as a full agonist at this receptor. ncats.iowikipedia.org Research suggests that the stimulus properties of TFMPP are primarily mediated through its agonist activity at the 5-HT1B receptor. nih.govnih.gov
TFMPP binds to the 5-HT1D receptor with a reported Ki value of 282 nM and functions as a full agonist. ncats.ioesmed.orgwikipedia.org
The interaction of TFMPP with the 5-HT2A receptor is complex. It is generally classified as a weak partial agonist or an antagonist at this site. ncats.ioesmed.orgwikipedia.org Its binding affinity is moderate, with Ki values between 160 and 269 nM. wikipedia.org Studies using fibroblasts genetically engineered to express cloned 5-HT2A receptors demonstrated that TFMPP can dose-dependently stimulate phosphoinositide hydrolysis, a hallmark of agonist activity. nih.gov This effect was less than that produced by serotonin, confirming its status as a partial agonist in that system. nih.gov This finding challenged earlier classifications that labeled it purely as a 5-HT2A antagonist. nih.gov
In contrast to its effects on 5-HT1 and 5-HT2 receptors, TFMPP has an insignificant affinity for 5-HT3 receptors. esmed.org This is supported by a high IC50 value of 2,373 nM, indicating a very weak interaction. wikipedia.org
Monoamine Transporter Binding and Efflux Modulation
The interaction of 3-Trifluoromethylphenylpiperazine HCl (TFMPP) with monoamine transporters is a key aspect of its pharmacological profile. Its activity is primarily and selectively focused on the serotonergic system, with negligible direct impact on dopaminergic or noradrenergic pathways.
3-Trifluoromethylphenylpiperazine is an active ligand at the serotonin transporter (SERT). nih.govwikipedia.org Scientific studies have demonstrated that TFMPP binds to SERT and functions as a serotonin releasing agent. nih.govwikipedia.orgcerilliant.com This interaction effectively increases the concentration of serotonin in the synaptic cleft. The potency of TFMPP in evoking serotonin release has been quantified, with research identifying an EC50 value of 121 nM for its action at the serotonin transporter. nih.govwikipedia.org This selective promotion of serotonin release is a primary mechanism behind its neuropharmacological effects. wikipedia.orgcerilliant.com
Table 1: Interaction of 3-Trifluoromethylphenylpiperazine with the Serotonin Transporter (SERT)
| Parameter | Value | Compound |
|---|---|---|
| EC50 (Serotonin Release) | 121 nM | 3-Trifluoromethylphenylpiperazine |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data from research on TFMPP's effect at the SERT. nih.govwikipedia.org
A distinguishing feature of 3-Trifluoromethylphenylpiperazine's interaction with monoamine systems is its lack of direct activity at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govwikipedia.org Multiple pharmacological assessments have concluded that TFMPP does not cause reuptake inhibition or efflux of either dopamine or norepinephrine. nih.govwikipedia.org This selectivity for the serotonergic system differentiates it from other compounds that may interact more broadly with all three major monoamine transporters.
Cholinergic System Interactions
Research indicates that 3-Trifluoromethylphenylpiperazine indirectly modulates the cholinergic system by affecting acetylcholine (B1216132) release, an effect mediated by its primary action on serotonin receptors rather than direct enzymatic inhibition.
There is no direct evidence to suggest that 3-Trifluoromethylphenylpiperazine inhibits the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. Instead, studies reveal an indirect mechanism of action. Research on hippocampal synaptosomes from both guinea pigs and rats has shown that TFMPP inhibits the potassium-evoked release of acetylcholine. nih.govnih.gov This inhibitory effect was found to be dose-dependent, with IC50 values of 81.8 µM in guinea pig hippocampus and 53 µM in rat hippocampus. nih.govnih.gov This action is not due to enzymatic inhibition but is instead mediated by the activation of presynaptic serotonin receptors located on cholinergic nerve terminals, which in turn modulates the release of acetylcholine. nih.govnih.gov
Table 2: Inhibitory Effect of 3-Trifluoromethylphenylpiperazine on Evoked Acetylcholine Release
| Species | Tissue | IC50 | Mechanism |
|---|---|---|---|
| Guinea Pig | Hippocampal Synaptosomes | 81.8 µM | Indirect, via 5-HT receptor activation |
| Rat | Hippocampal Synaptosomes | 53 µM | Indirect, via 5-HT receptor activation |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Trifluoromethylphenylpiperazine (TFMPP) |
| This compound |
| Acetylcholine |
| Dopamine |
| Norepinephrine |
Preclinical Pharmacodynamic Characterization in Research Models
In Vitro Pharmacological Assays
In vitro studies are fundamental to understanding the molecular mechanisms of a compound. Through the use of isolated cells and tissues, researchers can determine a compound's affinity for specific receptors and its influence on cellular functions, such as neurotransmitter release.
Human Embryonic Kidney 293 (HEK 293) cells are a common tool in pharmacology for studying receptor binding because they can be engineered to express specific receptor subtypes. cytion.com Studies utilizing such cell lines have demonstrated that TFMPP interacts with multiple serotonin (B10506) (5-HT) receptors. TFMPP shows affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. wikipedia.org It functions as a full agonist at most of these sites, with the exception of the 5-HT2A receptor, where it acts as a weak partial agonist or an antagonist. wikipedia.org In addition to its receptor activity, TFMPP also binds to the serotonin transporter (SERT) and stimulates the release of serotonin. wikipedia.org It does not, however, significantly affect dopamine (B1211576) or norepinephrine (B1679862) reuptake or release. wikipedia.org
| Receptor/Transporter | Affinity (Ki or EC50 in nM) | Observed Action |
|---|---|---|
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |
| 5-HT2C | 62 | Full Agonist |
| SERT | 121 | Serotonin Release |
To understand a compound's effect in a more integrated biological system, researchers utilize ex vivo tissue preparations, such as brain slices. Studies on rat hypothalamic slices have shown that TFMPP induces a potent, dose-dependent release of endogenous serotonin (5-HT). nih.gov This effect was comparable in magnitude to that of other known serotonin-releasing agents. nih.gov Further investigation revealed that this release was significantly diminished in the presence of 5-HT uptake blockers like fluoxetine, suggesting an interaction with the serotonin transporter. nih.govnih.gov The release mechanism appears to involve the displacement of stored 5-HT rather than depolarization-induced exocytosis, as the removal of calcium from the incubation medium had little impact on the effect. nih.gov
Neuronal cell lines, such as the N27 rat dopaminergic cell line, provide a model for investigating the effects of compounds on specific neuron types. cenmed.comsigmaaldrich.com Research on TFMPP derivatives in N27 dopaminergic cells has been conducted to explore potential neurotoxic mechanisms. These studies have reported that TFMPP derivatives can induce neurotoxicity in a dose-dependent manner. The underlying mechanisms for this observed toxicity in the cell culture model were linked to the induction of oxidative stress and mitochondrial dysfunction.
In Vivo Animal Model Investigations (Non-Clinical Behavioral and Physiological Studies)
In vivo studies in animal models are crucial for observing the behavioral and physiological effects of a compound in a whole, living organism. Rodent models are frequently used for this purpose.
The effect of TFMPP on spontaneous movement has been evaluated in rodent models. In mice, TFMPP was found to produce time- and dose-dependent decreases in locomotor activity. nih.gov Similarly, studies in rats demonstrated that TFMPP causes a dose-dependent suppression of spontaneous ambulatory behavior. nih.gov This reduction in activity is believed to be mediated by the stimulation of 5-HT receptors, as the effect was blocked by 5-HT antagonists but not by selective 5-HT2 or catecholamine antagonists. nih.gov
| Species | Effect | ED50 |
|---|---|---|
| Mouse | Dose-dependent decrease in locomotor activity | 17.1 ± 0.02 mg/kg |
| Rat | Dose-dependent suppression of ambulatory behavior | Not Reported |
The influence of TFMPP on social and aggressive behaviors has also been investigated. Research indicates that TFMPP can reduce aggression in rodents. wikipedia.org In a rat social interaction test, TFMPP was shown to reduce the total time spent in social interaction. nih.gov This included a reduction in specific behaviors that are components of the interaction, such as fighting, sniffing, and grooming. nih.gov These findings suggest an anxiogenic-like effect in these specific laboratory models. nih.gov
| Behavioral Component | Observed Effect |
|---|---|
| Total Interaction Time | Reduction |
| Fighting | Reduction |
| Sniffing | Reduction |
| Grooming | Reduction |
| Following | Reduction |
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| TFMPP HCl | 3-Trifluoromethylphenylpiperazine hydrochloride |
| 5-HT | 5-hydroxytryptamine (Serotonin) |
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Social Behavior Paradigms in Research Models
The influence of 3-Trifluoromethylphenylpiperazine HCl on social behavior has been investigated using various preclinical models, revealing complex effects that suggest a potential to induce anxiety and alter social interaction.
In a rat social interaction test conducted under low-light, familiar conditions, TFMPP was shown to reduce the total time spent in social interaction. This effect was observed across a range of doses and was accompanied by decreases in specific social behaviors such as grooming, following, and sniffing. These findings are indicative of an anxiogenic-like, or anxiety-producing, effect of the compound, as it did not produce sedative effects that could otherwise account for the reduction in social engagement.
Another study utilizing the resident-intruder paradigm in rats investigated the role of serotonergic agents on aggressive behavior. When TFMPP was administered directly into the dorsal raphe nucleus, a key area for serotonin regulation, it did not lead to a reduction in aggression. This suggests that its effects on social behavior may not be primarily mediated through the modulation of aggressive tendencies. nih.gov
The following table summarizes the key findings from these preclinical studies on social behavior.
| Model | Species | Key Findings | Interpretation |
| Social Interaction Test | Rat | Reduced total social interaction time; decreased specific social behaviors (grooming, following, sniffing). | Anxiogenic-like effects |
| Resident-Intruder Paradigm | Rat | No reduction in aggressive behavior following direct administration to the dorsal raphe nucleus. | Effects on social behavior are likely not mediated by changes in aggression. nih.gov |
Investigation of Interhemispheric Communication Mechanisms
Research into the effects of this compound on the central nervous system has extended to its impact on the communication between the two cerebral hemispheres. A study in healthy, right-handed human males utilized high-density electroencephalography (EEG) to measure the interhemispheric transfer time (IHTT), which is the time it takes for neural information to travel from one hemisphere to the other. bohrium.comcij.gob.mxresearchgate.netnih.gov
In this randomized, double-blind, placebo-controlled study, oral administration of TFMPP was found to significantly reduce the IHTT. bohrium.comresearchgate.netnih.gov This effect was observed for information transfer in both directions, from the right to the left hemisphere and from the left to the right hemisphere. researchgate.net The reduction in IHTT was determined by analyzing the latency of the N160 component of the visual-evoked potential. bohrium.comcij.gob.mxnih.gov
Interestingly, while TFMPP sped up the communication between the hemispheres, it did not have a significant effect on reaction time. bohrium.comcij.gob.mxresearchgate.netnih.gov The authors of the study suggest that TFMPP may influence various neurotransmitter systems, including the glutamatergic, serotonergic, GABAergic, and dopaminergic pathways, which are involved in the speed of interhemispheric communication. researchgate.net
The table below presents the core findings from the human EEG study on interhemispheric communication.
| Parameter | Methodology | Effect of TFMPP | Significance |
| Interhemispheric Transfer Time (IHTT) | High-density EEG, analysis of N160 latency in a visual task | Significantly reduced in both right-to-left and left-to-right directions researchgate.net | p < 0.001 researchgate.net |
| Reaction Time | Measurement of response time in the visual task | No significant effect bohrium.comcij.gob.mxresearchgate.netnih.gov | Not significant |
Models of Anxiety and Extinction/Reinstatement
While the anxiogenic profile of TFMPP is documented, there is a notable lack of specific preclinical research investigating its effects on extinction and reinstatement paradigms. Extinction is the process by which a learned response is diminished, while reinstatement refers to the recovery of that response, often used to model relapse in addiction studies. In drug discrimination studies, rats have been trained to recognize the subjective effects of TFMPP, suggesting it has distinct interoceptive cues. However, these studies have not extended to examining how TFMPP might influence the extinction of drug-seeking behavior or its reinstatement triggered by drug-associated cues or stressors. nih.gov Similarly, while TFMPP was not found to be self-administered in rhesus monkeys, indicating a low abuse liability on its own, its role in the reinstatement of seeking for other substances has not been reported. nih.gov
The table below summarizes the findings related to TFMPP in models of anxiety.
| Model | Species | Key Findings | Interpretation |
| Light/Dark Transition Test | Rat | Reduced activity in the light compartment; no effect on total locomotion. | Anxiogenic-like effects |
| Drug Discrimination | Rat | Animals can be trained to discriminate TFMPP from saline. nih.gov | Possesses distinct subjective effects. nih.gov |
| Self-Administration | Rhesus Monkey | Not self-administered. nih.gov | Low abuse potential in this model. nih.gov |
Medicinal Chemistry Principles and Structure Activity Relationships
Impact of Trifluoromethyl Substitution on Receptor Interactions
The trifluoromethyl (CF3) group, a key substituent in the structure of 3-Trifluoromethylphenylpiperazine (TFMPP), exerts a profound influence on the molecule's interaction with biological receptors. mdpi.combohrium.com This influence stems from the unique electronic properties and steric profile of the CF3 group. mdpi.com As one of the most widely used fluorinated moieties in pharmaceuticals, its incorporation is a critical strategy in drug design to modulate a compound's physicochemical and biological characteristics. mdpi.combohrium.com
The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.comresearchgate.net This electronic pull can significantly alter the charge distribution of the phenyl ring in TFMPP, thereby affecting electrostatic interactions with amino acid residues in receptor binding pockets. mdpi.com Enhanced target binding affinity is a common outcome of such modifications, which can improve hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net Furthermore, the C-F bond is exceptionally strong, lending the trifluoromethyl group high metabolic stability. mdpi.com This resistance to metabolic degradation can increase the compound's biological half-life. researchgate.net
The trifluoromethyl group also increases the lipophilicity of a molecule, a property that can enhance its ability to cross cellular membranes and the blood-brain barrier. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88. mdpi.com This increased lipophilicity, combined with its metabolic stability and distinct electronic nature, allows for the fine-tuning of a molecule's properties to optimize therapeutic potential. nih.gov
In the specific case of TFMPP, the trifluoromethyl group is crucial for its activity, particularly at serotonin (B10506) (5-HT) receptors. TFMPP displays affinity for several 5-HT receptor subtypes, acting as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. wikipedia.orgesmed.org It acts as a weak partial agonist or antagonist at the 5-HT2A receptor. wikipedia.orgesmed.org The presence of the CF3 group is a key factor in this binding profile. Studies on related compounds have shown that replacing a CF3 group with other substituents, such as a benzyl (B1604629) group, can dramatically alter the functional activity of a ligand, sometimes converting an agonist into an antagonist. drugbank.com This highlights the role of the CF3 group as a critical pharmacophore element that dictates the nature of the ligand-receptor interaction. drugbank.com
Role of the Piperazine (B1678402) Moiety in Pharmacological Activity
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). nih.govnih.gov This structure confers several advantageous properties. The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. nih.gov The piperazine core often improves the pharmacokinetic properties of drug candidates. nih.govmdpi.com Its nitrogen atoms can be protonated at physiological pH, which tends to increase water solubility and can play a crucial role in bioavailability. nih.gov
The piperazine moiety is not merely a passive linker but an active contributor to the molecule's function. It can serve as a scaffold to correctly orient other pharmacophoric groups—in this case, the trifluoromethylphenyl group—for optimal interaction with a receptor. mdpi.com Many pharmacologically active piperazine derivatives are classified based on the substitution at the nitrogen atoms, with phenylpiperazines like TFMPP representing a major class. wikipedia.org
The mechanism of action for some piperazine-containing drugs involves modulating neurotransmitter systems. drugbank.com For instance, TFMPP is known to be a serotonin-releasing agent and agonist at several serotonin receptors. wikipedia.orgcaymanchem.com The piperazine structure is essential for this activity, forming the core that connects the phenyl ring to the rest of the molecule and enabling its specific orientation within the serotonin receptor binding sites. wikipedia.org The basic nature of the piperazine nitrogens is often key to forming ionic interactions with acidic residues in the receptor. nih.gov
Structure-Activity Relationship (SAR) Derivations from Analogues
The study of structure-activity relationships (SAR) for analogues of 3-Trifluoromethylphenylpiperazine provides valuable insights into the molecular features required for its pharmacological activity. nih.govelsevierpure.com By systematically modifying the structure of TFMPP and evaluating the biological activity of the resulting analogues, researchers can determine which parts of the molecule are essential for receptor binding and functional effects. nih.govebi.ac.uk
Research on disubstituted piperazines containing structural elements of both TFMPP and methylenedioxybenzylpiperazine (MDBP) has been particularly informative. nih.gov In one study, a series of N,N-disubstituted piperazine analogues were synthesized and tested for their affinity at serotonin receptors. nih.gov The findings showed that while most of the hybrid TFMPP-MDBP regioisomers displayed significant binding to 5-HT2B receptors, they generally lacked significant affinity for 5-HT1 receptor subtypes, which is a departure from the parent compound, 3-TFMPP. nih.gov
A key observation was that only one specific isomer, 3-TFMPP-3,4-MDBP, retained an affinity for 5-HT1A receptors comparable to that of 3-TFMPP itself. nih.gov This suggests that the substitution pattern on both the phenyl ring and the second nitrogen of the piperazine is critical for determining receptor selectivity. The position of the trifluoromethyl group on the phenyl ring is also a determining factor, as different positional isomers can exhibit varied binding profiles. nih.gov
Further SAR studies on related piperazine-containing compounds have underscored the importance of the piperazine ring itself. nih.gov For example, modifying the ring size or replacing it with a different structure, such as an ethylenediamine, often leads to a significant loss of whole-cell activity, emphasizing the piperazine's crucial role. nih.gov These studies collectively indicate that the combination of the trifluoromethylphenyl group and the intact piperazine scaffold in TFMPP is finely tuned for its specific interactions with serotonin receptors.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of TFMPP and an Analogue
| Compound | 5-HT1A | 5-HT1B | 5-HT2C |
|---|---|---|---|
| 3-TFMPP | 288-1,950 wikipedia.org | 30-132 wikipedia.org | 62 wikipedia.org |
| 3-TFMPP-3,4-MDBP | 188 nih.gov | - | - |
Data presented as a range where multiple values were reported in the source. A hyphen (-) indicates data was not reported in the cited source.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are powerful tools used to investigate the interactions of ligands like 3-Trifluoromethylphenylpiperazine with their biological targets at an atomic level. nih.gov These methods provide insights into binding modes, identify key intermolecular interactions, and help rationalize observed structure-activity relationships. nih.gov
Molecular docking studies can predict the preferred orientation of TFMPP within the binding pocket of various serotonin receptors. These models can reveal specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For example, the trifluoromethyl group's electron-withdrawing nature, which creates a partial positive charge on the phenyl ring, can be modeled to show favorable electrostatic or aromatic stacking interactions. mdpi.com Similarly, the nitrogen atoms of the piperazine ring can be shown to form crucial hydrogen bonds or ionic interactions with acidic residues like aspartate in the receptor. nih.govnih.gov
Pharmacophore modeling is another valuable computational approach. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For TFMPP and its analogues, a pharmacophore model would likely include features such as a hydrophobic aromatic center (the trifluoromethylphenyl ring), hydrogen bond acceptors (the piperazine nitrogens), and a positively ionizable feature (the protonated piperazine nitrogen). nih.gov Such models can be used to screen virtual libraries of compounds to identify new molecules with the potential for similar pharmacological activity.
Studies on related piperazine ligands have demonstrated the utility of these approaches. For instance, 3D molecular alignments and pharmacophore modeling of piperazine opioid ligands have successfully identified key features for receptor binding, such as the necessity of a hydrogen bond acceptor and an aromatic hydrophobic group for interaction with the µ-opioid receptor. nih.gov While specific, detailed public-domain modeling studies focused exclusively on TFMPP are limited, the principles derived from modeling other phenylpiperazines are directly applicable and essential for understanding its mechanism of action and for the rational design of new, more selective ligands. nih.gov
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of TFMPP, providing the necessary separation from other substances that may be present in a sample. The choice of technique often depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of TFMPP. mdma.chnih.gov This method combines the high-resolution separation capability of gas chromatography with the definitive molecular identification power of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification.
For toxicological screening, a systematic toxicological analysis (STA) procedure using full-scan GC-MS can be employed. mdma.chnih.gov This often involves sample preparation steps such as acid hydrolysis, liquid-liquid extraction, and derivatization (e.g., acetylation) to improve the chromatographic properties of the analyte. mdma.ch The presence of TFMPP and its metabolites can be indicated using mass chromatography by monitoring for specific, characteristic ions. mdma.ch
A study on the analysis of TFMPP in rat urine utilized specific ions for detection via mass chromatography after sample preparation. mdma.ch
Table 1: Selected Ions for GC-MS Detection of TFMPP and its Metabolites
| Ion (m/z) |
|---|
| 157 |
| 161 |
| 174 |
| 200 |
| 216 |
| 330 |
Data sourced from studies on acetylated extracts of rat urine containing TFMPP and its metabolites. mdma.ch
This technique has been successfully applied to detect TFMPP in urine analysis specimens, confirming its presence in forensic case studies. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique for the analysis of TFMPP, particularly for samples that are not easily volatilized or are thermally unstable. mdma.chnih.gov LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. The compound is first separated on an LC column based on its affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification. nih.gov
LC-MS is valuable for both qualitative and quantitative analysis. oup.comresearchgate.net For instance, it has been used as a confirmation method for TFMPP in urine specimens initially screened by GC-MS. In one case study, LC-MS operating in selected ion monitoring (SIM) mode was used to quantify TFMPP, with urinary concentrations found to range from 0.79 to 25.4 mg/L. oup.com The development of ultra-fast generic LC-MS/MS methods allows for high-throughput quantification, which is essential in drug discovery and forensic toxicology. researchgate.net
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic method used for the screening and preliminary identification of TFMPP. ikm.org.my In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. Components of the sample travel at different rates, leading to separation.
For TFMPP, a specific TLC system has been described where it exhibits a relative Rf value of 1.0. Visualization of the separated spots can be achieved by spraying the plate with a suitable reagent, such as an acidified iodoplatinate solution. swgdrug.org TLC has also been employed in the analysis of street samples to identify adulterants and dyes present in tablets containing TFMPP. ikm.org.my
Table 2: TLC Parameters for TFMPP Identification
| Parameter | Value/Description |
|---|---|
| System | TLC5 |
| Relative Rf | 1.0 |
| Visualization | Acidified iodoplatinate solution |
Data sourced from SWGDrug Monograph. swgdrug.org
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds like TFMPP. ikm.org.mysepscience.com The FID is highly sensitive to compounds containing carbon atoms and provides a response that is proportional to the mass of carbon entering the detector. scioninstruments.comcet-science.com This makes it an excellent choice for quantification when the identity of the compound has already been established.
A GC-FID method has been developed for the simultaneous quantification of TFMPP and benzylpiperazine (BZP). ikm.org.my This method demonstrated good linearity over a concentration range of 0.1 mg/mL to 1.0 mg/mL with a coefficient of determination (r²) greater than 0.999 and a precision (C.V.) of 1.3%. ikm.org.my Specific instrumental parameters, including column type, temperature programming, and gas flow rates, are crucial for achieving optimal separation and quantification. swgdrug.orgforensicresources.org
Table 3: Example GC-FID Method Parameters for Piperazine Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas chromatograph with FID |
| Column | 5% phenyl/95% methyl silicone (10 m x 0.32 mm x 0.52 µm) |
| Injector Temp. | 280°C |
| Detector Temp. | 280°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 25°C/min, hold for 3.0 min |
| Carrier Gas | Hydrogen at 1.8 mL/min |
| Relative Retention Time (RRT) | 1.0 (2.398 min) (relative to methamphetamine) |
Data sourced from SWGDrug Monograph. swgdrug.org
Spectroscopic and Other Characterization Methods
Spectroscopic methods are used to determine the structure and concentration of TFMPP by measuring its interaction with light.
Ultraviolet (UV) spectrophotometry is a straightforward and accessible method for the quantitative analysis of substances that absorb UV light. biomedres.us The technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For TFMPP HCl, the UV spectrum shows characteristic absorbance maxima that can be used for its identification and quantification. The position of these maxima can be influenced by the solvent used. In an aqueous acid solution, TFMPP exhibits a maximum absorbance at a wavelength (λmax) of 202 nm. swgdrug.org Another source reports absorbance maxima at 249 nm and 293 nm. caymanchem.com This simple and cost-effective method is valuable for routine analysis in pharmaceutical preparations.
Table 4: Reported UV Absorbance Maxima for TFMPP
| Solvent/Condition | Maximum Absorbance (λmax) |
|---|---|
| Aqueous Acid | 202 nm swgdrug.org |
Hypotheses and Future Directions in Preclinical Research
Elucidation of Specific Intracellular Signaling Pathways
Future preclinical research is expected to focus on delineating the precise intracellular signaling cascades activated by TFMPP. While it is established that TFMPP interacts with multiple serotonin (B10506) (5-HT) receptors, the downstream consequences of these interactions are not fully understood.
A key area of investigation will be the signaling pathways coupled to the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C), for which TFMPP shows notable affinity. nih.gov These receptors are known to couple to Gq/11 proteins, which activate phospholipase C (PLC). nih.govfrontiersin.org This, in turn, leads to the generation of inositol (B14025) phosphates (IP) and diacylglycerol (DAG), ultimately mobilizing intracellular calcium. nih.gov Research indicates that TFMPP preferentially activates the PLC-IP pathway downstream of the 5-HT2A receptor. nih.govbac-lac.gc.cascribd.com This is an example of "biased agonism," where a ligand can selectively activate one signaling pathway over another at the same receptor. nih.govscribd.com For instance, compared to serotonin, TFMPP shows a preference for the PLC-IP pathway, whereas other agonists like LSD favor the PLA2-AA pathway. nih.gov
Further studies are needed to explore other potential signaling pathways. For example, 5-HT2A receptors can also signal through G-protein coupled receptor kinases (GRKs) and β-arrestins, which are involved in receptor desensitization and internalization. nih.gov Additionally, some serotonin receptors, like the 5-HT7 receptor where TFMPP acts as an antagonist, are linked to Gs-proteins and the adenylyl cyclase pathway. nih.gov Understanding how TFMPP modulates these various pathways will be crucial for a comprehensive understanding of its pharmacological effects.
Investigation of Long-Term Neurobiological Effects in Research Models
A significant gap in the current understanding of TFMPP is its long-term neurobiological impact. Future preclinical studies will likely employ chronic administration paradigms in animal models to investigate potential neuroadaptive changes and neurotoxicity.
Studies have already suggested that long-term administration of TFMPP can lead to lasting changes in the serotonin system. For example, a 7-day treatment with TFMPP in rats was shown to decrease serotonin synthesis rates in many projection areas of the brain. nih.gov There is also a need to investigate the potential for neurotoxicity with chronic use. In vitro studies have indicated that TFMPP can be cytotoxic to neuronal cells, with one study showing it to be the most potent cytotoxic compound among several tested piperazine (B1678402) derivatives in differentiated P19 neurons. diva-portal.orgdiva-portal.org The mechanism of this toxicity appeared to involve a significant decrease in mitochondrial membrane potential. diva-portal.orgdiva-portal.org Furthermore, recent research has pointed towards potential dopaminergic neurotoxicity of TFMPP and its derivatives, showing that they can induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons. researchgate.netresearchgate.net
The concept of neuronal imprinting, where early life exposure to a substance can have latent effects that manifest later in life, is another critical area for future research with TFMPP. unsw.edu.au Long-term studies are also necessary to determine if the in vitro estrogenic effects observed with TFMPP translate to significant in vivo outcomes with chronic exposure. nih.govresearchgate.net
Exploration of Polypharmacology and Off-Target Interactions
TFMPP is known to be a "dirty drug" in that it interacts with multiple receptor types. A comprehensive understanding of its polypharmacology is essential for predicting its full range of effects. While its affinity for various serotonin receptors is relatively well-characterized, its interactions with other receptor systems require further exploration.
Future research will likely involve broad receptor screening panels to identify previously unknown off-target interactions. Studies have already indicated that TFMPP has a minimal effect on dopamine (B1211576) and norepinephrine (B1679862) transporters but may interact with α1-adrenoceptors. researchgate.netesmed.org There is also evidence of potential estrogenic activity, as TFMPP has been shown to stimulate the proliferation of estrogen-sensitive cells and increase the transcriptional activity of estrogen-related genes in vitro. nih.govresearchgate.netresearchgate.netsrce.hr However, these effects were not observed in a rodent uterotrophic assay, highlighting the need for further in vivo investigation. nih.govresearchgate.net Conversely, TFMPP has been found to be inactive as a human TAAR1 agonist, an important receptor for other monoamine-releasing agents.
The following table summarizes the known receptor binding profile for TFMPP, which will likely be expanded by future polypharmacological studies.
| Receptor | Affinity (Ki, nM) | Activity |
|---|---|---|
| 5-HT1A | 288 | Agonist |
| 5-HT1B | 132 | Agonist |
| 5-HT1D | 282 | Agonist |
| 5-HT2A | 269 | Weak Partial Agonist/Antagonist |
| 5-HT2C | 62 | Agonist |
| SERT | EC50 = 121 | Releaser |
Development of Advanced In Vitro/In Vivo Research Models
To better predict the human response to TFMPP and to investigate its complex mechanisms of action, more advanced preclinical models are needed. Current in vitro research has utilized a variety of cell lines, including human hepatic cell lines (HepaRG and HepG2), primary rat hepatocytes, and differentiated neural cell lines (P19 and SH-SY5Y). diva-portal.orgdiva-portal.orgsrce.hrnih.govresearchgate.netresearchgate.netup.pt These models have been valuable in assessing cytotoxicity and metabolic pathways. srce.hrnih.govresearchgate.netup.pt
Future research could benefit from the use of more sophisticated in vitro systems, such as brain organoids, which can more closely mimic the complex three-dimensional structure and cellular diversity of the human brain. The use of microelectrode arrays (MEAs) to study the effects of piperazine derivatives on spontaneous neuronal activity in rat cortical cultures has already been demonstrated and could be expanded upon. srce.hr
In terms of in vivo models, while traditional rodent models have been informative, the development and use of transgenic animals will be crucial. For instance, mice lacking specific serotonin receptors (e.g., 5-HT2C knockout mice) have been used to dissect the contributions of individual receptors to the behavioral effects of TFMPP. nih.govjneurosci.org The Dark Agouti rat has been identified as a useful model for studying the role of CYP2D6 in TFMPP metabolism. esmed.org Future studies could employ more complex transgenic models, such as those with humanized serotonin receptors or transporters, to better translate findings to humans.
Computational Drug Design and Virtual Screening for Novel Ligands
The chemical structure of TFMPP provides a scaffold for the design of novel psychoactive compounds and potential therapeutic agents. Computational approaches are expected to play a significant role in this area.
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the TFMPP molecule affect its interaction with various receptors. For example, studies on disubstituted piperazine analogues of TFMPP have already provided insights into how adding different chemical groups alters binding affinity at serotonin receptor subtypes. nih.gov
Virtual screening of large chemical libraries is a powerful tool for identifying new ligands for specific targets. nih.govresearchgate.netmdpi.com This approach can be used to search for novel compounds with higher affinity and selectivity for a particular serotonin receptor subtype, or to design molecules with a desired polypharmacological profile. nih.govmdpi.com Computational methods like molecular docking can predict how different TFMPP analogs bind to the active sites of target receptors, guiding the synthesis of more potent and selective compounds. researchgate.netnih.gov Furthermore, advanced computational techniques like Density Functional Theory (DFT) have been explored for developing sensors to detect TFMPP.
The ultimate goal of these computational efforts is to generate hypotheses that can be tested experimentally, accelerating the discovery of new chemical entities with potentially improved therapeutic properties and a better understanding of the molecular basis of their actions.
Q & A
Basic: What validated analytical methods are recommended for quantifying TFMPP·HCl in biological matrices?
Answer:
TFMPP·HCl is best quantified using LC-MS/MS or GC-MS with deuterated internal standards (e.g., TFMPP-D4 HCl, 100 µg/mL in methanol) to correct for matrix effects and ionization variability. For urine or serum:
- LC-MS/MS : Use a C18 column, mobile phase of 0.1% formic acid in water/acetonitrile, and monitor transitions m/z 231 → 144 (TFMPP) and m/z 235 → 148 (TFMPP-D4) .
- GC-MS : Derivatize with BSTFA + 1% TMCS, and monitor m/z 230 (base peak) using electron ionization .
Methodological Note: Calibrate with certified reference standards (e.g., T-045 or T-920) at 1.0 mg/mL in methanol to ensure traceability .
Basic: How should researchers handle regulatory compliance for TFMPP·HCl procurement and storage?
Answer:
TFMPP·HCl is regulated under UN 1230, Class 3 (flammable liquid) and controlled in multiple U.S. states. Key steps:
- Obtain DEA Schedule I licensing for procurement.
- Store at 2–8°C in amber glass vials to prevent photodegradation. Methanol solutions are stable for 6 months if sealed under nitrogen .
- Document chain-of-custody for forensic applications per ASTM E2548-11 .
Advanced: How can synthetic routes for TFMPP·HCl be optimized to improve yield and purity?
Answer:
The Buchwald-Hartwig coupling of 3-trifluoromethylaniline with piperazine derivatives achieves >90% purity. Optimize:
- Use Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C for 12 hours.
- Quench with 1N HCl to precipitate TFMPP·HCl (melting point: 211–212°C).
- Purify via recrystallization in ethanol/water (4:1) to remove unreacted 3-trifluoromethylaniline (residual limit: <0.1% per ICH Q3A) .
Data Contradiction Alert: Earlier methods using SNAr reactions reported lower yields (65–70%) due to steric hindrance from the CF₃ group .
Advanced: What strategies resolve discrepancies in TFMPP metabolite identification across studies?
Answer:
Contradictions in metabolite profiles (e.g., hydroxylated vs. glucuronidated forms) arise from interspecies differences in CYP450 isoforms:
- Human hepatocytes : Dominant pathway is CYP2D6-mediated para-hydroxylation (major metabolite: 4-OH-TFMPP, m/z 247).
- Rat microsomes : CYP3A4 drives N-dealkylation to 3-trifluoromethylaniline (m/z 161).
Methodology: Use HPLC-HRMS with isotopic labeling (TFMPP-D4) and MS² fragmentation to distinguish positional isomers .
Advanced: How can positional isomers of TFMPP derivatives be differentiated analytically?
Answer:
For isomers like 2- vs. 3-trifluoromethylphenylpiperazine:
- GC-IR : C-F stretching vibrations differ at 1,150 cm⁻¹ (2-CF₃) vs. 1,130 cm⁻¹ (3-CF₃) due to resonance effects .
- NMR : ¹⁹F NMR shows distinct shifts: δ -62.5 ppm (3-CF₃) vs. δ -60.8 ppm (2-CF₃) .
Basic: What safety protocols are critical for TFMPP·HCl handling?
Answer:
- Use PPE (gloves, goggles) and work in a fume hood. TFMPP·HCl is a suspected neurotoxin (LD₅₀ in mice: 120 mg/kg).
- Neutralize spills with 10% sodium bicarbonate.
- Monitor air concentrations (<0.1 mg/m³ per OSHA PEL) using NIOSH Method 2549 .
Advanced: What in vitro models best predict TFMPP’s serotonergic activity?
Answer:
- Radioligand binding assays : Measure affinity at 5-HT₁A (Kᵢ = 18 nM) and 5-HT₂A (Kᵢ = 32 nM) using [³H]-8-OH-DPAT and [³H]-ketanserin .
- Functional assays : Use CHO cells expressing human 5-HT receptors; TFMPP acts as a partial agonist (EC₅₀ = 45 nM, Emax = 65% vs. serotonin) .
Advanced: How do stability studies inform TFMPP·HCl formulation for preclinical trials?
Answer:
- Forced degradation : TFMPP·HCl degrades in UV light (t₁/₂ = 48 hrs) and acidic conditions (pH 1.2, t₁/₂ = 6 hrs).
- Formulation : Use enteric-coated capsules (pH 6.8 stability >30 days) to bypass gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
